molecular formula C12H18N2O2S B500267 N-benzylpiperidine-1-sulfonamide CAS No. 100317-21-3

N-benzylpiperidine-1-sulfonamide

Cat. No.: B500267
CAS No.: 100317-21-3
M. Wt: 254.35g/mol
InChI Key: PBNXYRBUOTXYMC-UHFFFAOYSA-N
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Description

N-benzylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35g/mol. The purity is usually 95%.
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Properties

CAS No.

100317-21-3

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35g/mol

IUPAC Name

N-benzylpiperidine-1-sulfonamide

InChI

InChI=1S/C12H18N2O2S/c15-17(16,14-9-5-2-6-10-14)13-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2

InChI Key

PBNXYRBUOTXYMC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the methylene sulfonamide from part F (20.46 g, 51.5 mmol) in dimethylformamide (90 mL) was added potassium carbonate (21.3 g, 154.7 mmol), bis-(2-chloroethyl)benzyl amine (12.0 g, 51.5 mmol; and 18-Crown-6 (700 mg). The slurry was stirred at sixty degrees Celsius. After twenty four hours the reaction was concentrated in vacuo. The residue was taken up in ethyl acetate, washed with water three times, saturated sodium chloride solution, dried over Na2SO4, filtered, and concentrated in vacuo. The residue was recrystallized (methanol) to give the N-benzyl piperidine sulfonamide as a white solid (15 g, 52%).
Name
methylene sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Part G: Preparation of methyl 1-(phenylmethyl)-4-[[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]sulfonyl]-4-piperidinecarboxylate. To a solution of the methylene sulfonamide from part F (20.46 g, 51.5 mmol) in dimethylformamide (90 mL) was added potassium carbonate (21.3 g, 154.7 mmol), bis-(2-chloroethyl)benzyl amine (12.0 g, 51.5 mmol; and 18-Crown-6 (700 mg). The slurry was stirred at 60° C. After twenty four hr the reaction was concentrated in vacuo. The residue was taken up in ethyl acetate, washed with water three times, saturated sodium chloride solution, dried over Na2SO4, filtered, and concentrated in vacuo. The residue was recrystallized (methanol) to give the N-benzyl piperidine sulfonamide as a white solid (15 g, 52%).
Name
methyl 1-(phenylmethyl)-4-[[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]sulfonyl]-4-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylene sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
700 mg
Type
reactant
Reaction Step Three

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